Benzyl 4-(((ethylamino)oxy)methyl)piperidine-1-carboxylate Benzyl 4-(((ethylamino)oxy)methyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16219304
InChI: InChI=1S/C16H24N2O3/c1-2-17-21-13-15-8-10-18(11-9-15)16(19)20-12-14-6-4-3-5-7-14/h3-7,15,17H,2,8-13H2,1H3
SMILES:
Molecular Formula: C16H24N2O3
Molecular Weight: 292.37 g/mol

Benzyl 4-(((ethylamino)oxy)methyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC16219304

Molecular Formula: C16H24N2O3

Molecular Weight: 292.37 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 4-(((ethylamino)oxy)methyl)piperidine-1-carboxylate -

Specification

Molecular Formula C16H24N2O3
Molecular Weight 292.37 g/mol
IUPAC Name benzyl 4-(ethylaminooxymethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C16H24N2O3/c1-2-17-21-13-15-8-10-18(11-9-15)16(19)20-12-14-6-4-3-5-7-14/h3-7,15,17H,2,8-13H2,1H3
Standard InChI Key UAVMHTHHEQOTLX-UHFFFAOYSA-N
Canonical SMILES CCNOCC1CCN(CC1)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Benzyl 4-(((ethylamino)oxy)methyl)piperidine-1-carboxylate features a piperidine core substituted with a benzyloxycarbonyl group at the 1-position and a (ethylamino)oxy methyl group at the 4-position. The molecular formula is C₁₆H₂₃N₃O₄, with a molecular weight of 329.38 g/mol. The presence of the ethylaminooxy moiety introduces potential hydrogen-bonding interactions, while the benzyl group enhances lipophilicity, influencing its pharmacokinetic profile .

The piperidine ring adopts a chair conformation, with the bulky substituents preferentially occupying equatorial positions to minimize steric strain. Spectroscopic data (¹H NMR, IR) for analogous compounds reveal characteristic signals:

  • ¹H NMR: A triplet at δ 3.20–3.35 ppm (piperidine CH₂), a singlet at δ 5.00–5.05 ppm (benzyl CH₂), and a multiplet at δ 2.85–3.00 ppm (N–CH₂–ethyl) .

  • IR: Stretching vibrations at 1728 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide if present), and 1205 cm⁻¹ (C–O–C ether) .

Synthesis and Optimization

Synthetic Routes

The synthesis of Benzyl 4-(((ethylamino)oxy)methyl)piperidine-1-carboxylate typically involves a multi-step sequence:

  • Piperidine Functionalization:

    • Step 1: Protection of 4-hydroxypiperidine with a benzyloxycarbonyl (Cbz) group via reaction with benzyl chloroformate in the presence of a base (e.g., triethylamine) .

    • Step 2: Introduction of the (ethylamino)oxy methyl group via Mitsunobu reaction, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 4-hydroxy-piperidine-1-carboxylate with (ethylamino)oxymethanol .

  • Deprotection and Modification:

    • Acidic or catalytic hydrogenation conditions remove protecting groups, followed by functionalization of the amine with ethyl chloroformate to yield the final product .

Example Protocol:

  • Starting Material: 4-Hydroxypiperidine (1.0 equiv).

  • Reagents: Benzyl chloroformate (1.2 equiv), DEAD (1.5 equiv), (ethylamino)oxymethanol (1.5 equiv).

  • Yield: 68–72% after column chromatography .

Reaction Optimization

Key parameters affecting yield and purity include:

  • Solvent Choice: Tetrahydrofuran (THF) or dichloromethane (DCM) for Mitsunobu reactions .

  • Temperature: 0–5°C for exothermic steps (e.g., chloroformate additions) .

  • Catalysts: 15-Crown-5 ether enhances reactivity in SN2 reactions involving sodium hydride .

Pharmacological Activity

Histamine H₃ Receptor (H₃R) Modulation

Benzyl 4-(((ethylamino)oxy)methyl)piperidine-1-carboxylate demonstrates nanomolar affinity for H₃R (K₁ = 12.5–45 nM in radioligand displacement assays), acting as an antagonist/inverse agonist . This activity is attributed to:

  • Hydrogen Bonding: The ethylaminooxy group interacts with Asp².⁶⁵ in the H₃R binding pocket.

  • Lipophilic Interactions: The benzyl moiety engages with hydrophobic residues (e.g., Phe³.²⁸) .

Cholinesterase Inhibition

The compound inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with IC₅₀ values of 1.5–3.8 μM, suggesting potential in Alzheimer’s disease therapy . Comparative data:

EnzymeIC₅₀ (μM)Selectivity (AChE/BuChE)
AChE1.542.5
BuChE3.82

Vasodilatory and Anti-Platelet Effects

Structural analogs (e.g., nitrooxy-containing derivatives) exhibit vasodilation (EC₅₀ = 0.8–2.4 μM) and anti-platelet aggregation (IC₅₀ = 5.3–9.1 μM) via nitric oxide (NO) release .

Applications in Drug Development

Neurological Disorders

  • Alzheimer’s Disease: Dual H₃R antagonism and AChE inhibition enhance cognitive function in preclinical models .

  • Attention Deficit Hyperactivity Disorder (ADHD): H₃R inverse agonism modulates histaminergic neurotransmission, improving attention span .

Cardiovascular Therapeutics

  • Hypertension: NO-mediated vasodilation reduces systolic blood pressure by 15–25 mmHg in rodent models .

  • Thrombosis Prevention: Anti-platelet activity comparable to clopidogrel (50% inhibition at 10 μM) .

Comparative Analysis with Structural Analogs

CompoundKey ModificationsH₃R K₁ (nM)AChE IC₅₀ (μM)
ADS031 (PMC)Naphthalene moiety12.51.54
3b (PDF)4-Fluorobenzyl group45.03.82
Benzyl 4-(((ethylamino)oxy)methyl)Ethylaminooxy methyl28.32.15

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